molecular formula C16H20N8 B12337355 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12337355
M. Wt: 324.38 g/mol
InChI Key: XXIQECANVNQMHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring and the subsequent functionalization to introduce the amino and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .

Scientific Research Applications

5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CHK1. CHK1 is a serine-threonine kinase that plays a crucial role in the cellular response to DNA damage. By inhibiting CHK1, the compound prevents the repair of DNA breaks, thereby enhancing the cytotoxic effects of DNA-damaging agents. This makes it a promising candidate for combination therapy in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency for CHK1 inhibition. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[5-amino-4-(piperidin-2-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c17-6-12-8-22-16(10-20-12)24-15-5-14(13(18)9-23-15)21-7-11-3-1-2-4-19-11/h5,8-11,19H,1-4,7,18H2,(H2,21,22,23,24)

InChI Key

XXIQECANVNQMHC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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